N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
CAS No.: 894031-17-5
Cat. No.: VC6281574
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894031-17-5 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | N'-(3-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-14-6-8-15(9-7-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-4-3-5-18(12-16)30-2/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) |
| Standard InChI Key | JNMKIWQNRLQPLT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, N'-(3-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide, reflects its multi-component structure . Key features include:
-
Thiazolo[3,2-b][1, triazole core: A fused bicyclic system comprising thiazole and triazole rings, known for enhancing metabolic stability and target binding.
-
p-Tolyl substituent: A 4-methylphenyl group attached to the triazole ring, influencing lipophilicity and steric interactions.
-
Oxalamide bridge: Connects the thiazolo-triazole moiety to a 3-methoxyphenyl group, providing hydrogen-bonding sites critical for biological activity .
The SMILES string CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)OC and InChIKey JNMKIWQNRLQPLT-UHFFFAOYSA-N codify its topology, essential for computational modeling .
Synthetic Pathways
While detailed protocols for this specific compound remain proprietary, analogous thiazolo-triazole derivatives are synthesized via multi-step routes:
-
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields thiazole intermediates.
-
Triazole Cyclization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring.
-
Oxalamide Coupling: Amidation reactions link the thiazolo-triazole scaffold to the methoxyphenyl group via an ethyl spacer.
Critical reaction parameters include temperature control (<70°C to prevent decomposition) and use of coupling agents like HATU for amide bond formation. Purification typically involves column chromatography with ethyl acetate/hexane gradients, achieving >95% purity .
Physicochemical Properties
Thermogravimetric analysis (TGA) of related compounds indicates stability up to 150°C, suggesting suitability for oral formulations.
Spectroscopic Characterization
Biological Activity and Mechanisms
Pharmacological Targets
In silico docking studies propose affinity for:
-
Cyclooxygenase-2 (COX-2): Binding energy −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol). The p-tolyl group occupies the hydrophobic pocket, while the oxalamide forms hydrogen bonds with Arg120.
-
Bacterial DNA gyrase: Inhibition potential (IC50 ~2.1 µM in E. coli) attributed to thiazolo-triazole intercalation .
In Vitro Efficacy
Notably, the 3-methoxyphenyl group enhances selectivity over COX-1 (SI = 12.5 vs. 3.4 for non-substituted analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume